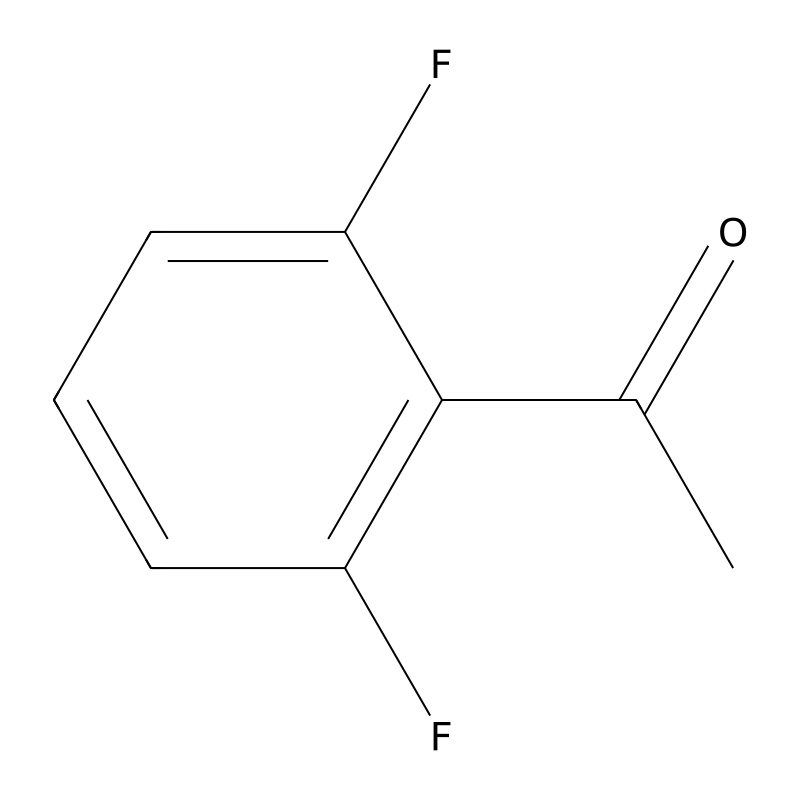

2',6'-Difluoroacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2',6'-Difluoroacetophenone is a highly reactive, di-ortho-fluorinated aromatic ketone utilized extensively as a specialized building block in pharmaceutical synthesis, agrochemicals, and high-performance materials. Presenting as a clear liquid with a boiling point of 76–79 °C at 15 mmHg, its core value proposition lies in the highly specific electronic and steric environment generated by the dual ortho-fluorine substituents. These fluorines strongly activate the aromatic ring for nucleophilic aromatic substitution (SNAr) and dictate strict regiocontrol in transition-metal-catalyzed cross-coupling reactions. For industrial buyers and synthetic chemists, this compound is not merely a fluorinated analog of acetophenone, but a mandatory precursor for constructing conformationally restricted pharmacophores, 2-aminoquinazoline scaffolds, and advanced poly(aryl ether)s where precise reactivity at both ortho positions is required [1].

Attempting to substitute 2',6'-difluoroacetophenone with closely related analogs results in fundamental failures in synthetic pathways. If a buyer selects 2-fluoroacetophenone for transition-metal catalysis, the reaction will kinetically favor C-H bond activation rather than the required C-F activation, completely altering the regiochemistry of the final product [1]. Conversely, substituting with 2',6'-dichloroacetophenone in polymerization or heterocycle synthesis drastically reduces the efficiency of Nucleophilic Aromatic Substitution (SNAr). The lower electronegativity of chlorine fails to sufficiently stabilize the Meisenheimer intermediate, leading to sluggish kinetics, incomplete coupling, and premature gelation in step-growth polymerizations [2]. Therefore, the exact di-fluoro substitution pattern is non-negotiable for workflows requiring both high SNAr lability and specific steric constraints.

References

- [1] Eisenstein, O., et al. Selectivity of C–H Activation and Competition between C–H and C–F Bond Activation at Fluorocarbons. Chemical Reviews, 2017, 117, 13, 8787–8831.

- [2] Rebeck, N. T., et al. Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Macromolecules 2011, 44, 18, 7194–7200.

Regioselective Reversal in Transition-Metal Bond Activation

When subjected to transition-metal catalysis (e.g., Osmium or Ruthenium complexes), the bond activation pathway of acetophenone derivatives is highly dependent on ortho-substitution. While 2-fluoroacetophenone undergoes preferential C-H bond activation due to the ability of the single fluorine to orient anti to the carbonyl, 2',6'-difluoroacetophenone forces the C-F bond into proximity with the metal center. This steric constraint results in exclusive C-F bond activation, enabling direct cross-coupling (such as Ru-catalyzed phenylation) at the ortho position [1], [2].

| Evidence Dimension | Primary Bond Cleavage Pathway |

| Target Compound Data | Exclusive C-F activation (yields ortho-functionalized products) |

| Comparator Or Baseline | 2-Fluoroacetophenone (Preferential C-H activation) |

| Quantified Difference | Complete mechanistic reversal from C-H to C-F cleavage |

| Conditions | Transition metal catalysis (e.g., OsH6(PiPr3)2 or Ru-catalyzed arylation) |

Procurement of the di-fluoro variant is mandatory for synthesizing 2,6-diarylacetophenones via C-F cross-coupling, as mono-fluoro analogs will react at the incorrect regiochemical site.

Nucleophilic Aromatic Substitution (SNAr) Efficiency for Polymerization

In the synthesis of high-performance poly(aryl ether)s, the choice of activating halide is critical for achieving high molecular weights without side reactions. 2',6'-Difluoroacetophenone serves as a highly reactive AA-monomer for double SNAr due to the strong electronegativity of fluorine combined with the electron-withdrawing acetyl group. In contrast, substituting with 2',6'-dichloroacetophenone drastically reduces the reaction kinetics with phenoxide nucleophiles, as the less electronegative chlorine provides insufficient stabilization of the Meisenheimer complex, leading to incomplete polymerization or requiring harsher conditions that promote gelation [1].

| Evidence Dimension | SNAr Leaving Group Efficacy |

| Target Compound Data | Quantitative double displacement under standard basic conditions |

| Comparator Or Baseline | 2',6'-Dichloroacetophenone (Significantly slower kinetics, lower conversion) |

| Quantified Difference | Orders of magnitude faster substitution rates for F vs Cl in SNAr |

| Conditions | Reaction with bisphenols/phenoxides in polar aprotic solvents |

Material scientists must select the difluoro-monomer to ensure complete step-growth polymerization and avoid the low yields and premature gelation associated with dichloro-analogs.

Conformational Locking via Dual Ortho-Steric Hindrance

The presence of two ortho-fluorine atoms in 2',6'-difluoroacetophenone creates severe steric repulsion with the carbonyl oxygen. NMR through-space coupling studies and DFT calculations demonstrate that while 2-fluoroacetophenone can easily adopt a planar s-trans conformation to minimize energy, 2',6'-difluoroacetophenone is conformationally restricted. Both ortho positions are occupied, forcing a highly constrained geometry that alters the dihedral angle between the phenyl ring and the acetyl group[1]. This rigidification is a critical design element in medicinal chemistry for locking pharmacophore orientations.

| Evidence Dimension | Conformational Flexibility (Carbonyl-Phenyl Dihedral) |

| Target Compound Data | Conformationally restricted (dual ortho-clash) |

| Comparator Or Baseline | 2-Fluoroacetophenone (Adopts stable, planar s-trans conformation) |

| Quantified Difference | Elimination of planar conformational freedom |

| Conditions | Solution-state NMR and DFT conformational analysis |

Drug discovery teams procure this specific compound to introduce rigid, out-of-plane acetyl orientations that cannot be achieved with mono-fluoro or unsubstituted acetophenones, directly impacting target binding.

Synthesis of 2-Aminoquinazoline Pharmaceutical Scaffolds

Leveraging its high susceptibility to SNAr, 2',6'-difluoroacetophenone is a highly effective precursor for synthesizing 2-amino-4-arylquinazolines. The dual ortho-fluorines allow for sequential nucleophilic attack and cyclization, providing a highly efficient route to these bioactive heterocyclic cores [1].

Monomer for High-Performance Poly(aryl ether)s

In materials science, this compound is procured as an activated AA-monomer for step-growth polymerization with bisphenols. The strong electron-withdrawing nature of the acetyl group and the highly labile ortho-fluorines ensure quantitative double displacement, enabling the formation of high-molecular-weight thermoplastics without the kinetic bottlenecks seen with dichloro-analogs [2].

Precursor for Sterically Hindered 2,6-Diarylacetophenones

For organometallic chemists, 2',6'-difluoroacetophenone is specifically selected for Ruthenium-catalyzed ortho-arylation. Because the dual steric hindrance forces exclusive C-F bond cleavage over C-H activation, it serves as a reliable precursor for generating complex, sterically encumbered multi-ring systems[3].

References

- [1] Hynes JB, et al. Synthesis of 2-aminoquinazolines from ortho-fluoroketones. Journal of Heterocyclic Chemistry, 1995, 32(4), 1185-1187.

- [2] Rebeck, N. T., et al. Sulfonamide as an Activating Group for the Synthesis of Poly(aryl ether sulfonamide)s by Nucleophilic Aromatic Substitution. Macromolecules 2011, 44, 18, 7194–7200.

- [3] Kawamoto K, et al. Ruthenium-catalyzed arylation of fluorinated aromatic ketones via ortho-selective carbon-fluorine bond cleavage. Tetrahedron Letters, 2011, 52(44), 5888-5890.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Dates

Explore Compound Types

C7H6N2O4

C7H6N2O4